Unveiling the Architecture and Utility of DNP-PEG2-NHCO-C2-DBCO: A Technical Guide
Unveiling the Architecture and Utility of DNP-PEG2-NHCO-C2-DBCO: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the bifunctional molecule DNP-PEG2-NHCO-C2-DBCO, tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the molecule's core structure, provides key quantitative data, and outlines detailed experimental protocols for its application.
Molecular Structure and Functional Components
DNP-PEG2-NHCO-C2-DBCO is a versatile chemical entity designed for targeted biological applications. Its structure is a composite of three key functional moieties, each with a distinct role: a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) group.
-
Dinitrophenyl (DNP) Group: This aromatic compound functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. In this context, the DNP group serves as an "antibody-recruiting motif," enabling the specific binding of anti-DNP antibodies.[1] This interaction is fundamental to its application in immunology and targeted therapies.
-
Polyethylene Glycol (PEG) Linker: The PEG2 component is a short polyethylene glycol chain that acts as a flexible spacer. This linker provides several advantages, including increased hydrophilicity of the entire molecule and spatial separation between the DNP and DBCO groups, which can minimize steric hindrance and allow each moiety to function optimally.
-
Dibenzocyclooctyne (DBCO) Group: DBCO is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[1] The DBCO group allows for the covalent attachment of this molecule to azide-modified biomolecules, such as proteins or cell surfaces.
Below is a diagram illustrating the logical relationship of these components.
Quantitative Data
The key physicochemical properties of DNP-PEG2-NHCO-C2-DBCO are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 672.68 g/mol | [2] |
| Molecular Formula | C34H36N6O9 | [2] |
| Purity | Typically >95% (Varies by supplier) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The unique bifunctional nature of DNP-PEG2-NHCO-C2-DBCO allows for a two-step experimental workflow: first, the conjugation of the molecule to a target via its DBCO group, and second, the recruitment of immune components via the DNP hapten.
Protocol for Labeling Azide-Modified Cells with DNP-PEG2-NHCO-C2-DBCO
This protocol outlines the steps for conjugating DNP-PEG2-NHCO-C2-DBCO to cells that have been metabolically labeled with an azide-containing sugar, such as Ac4ManNAz.
Materials:
-
Azide-modified cells
-
DNP-PEG2-NHCO-C2-DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation: Harvest azide-modified cells and wash them twice with cold PBS containing 1% BSA. Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of DNP-PEG2-NHCO-C2-DBCO in DMSO.
-
Labeling Reaction: Add the DNP-PEG2-NHCO-C2-DBCO stock solution to the cell suspension to a final concentration of 10-100 µM.
-
Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C with gentle agitation. The optimal time and temperature may need to be determined empirically.
-
Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove any unreacted DNP-PEG2-NHCO-C2-DBCO.
-
Verification (Optional): The successful labeling of cells can be verified by flow cytometry using a fluorescently labeled anti-DNP antibody.
Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes how to perform an ADCC assay using cells labeled with DNP-PEG2-NHCO-C2-DBCO.
Materials:
-
DNP-labeled target cells (from protocol 3.1)
-
Effector cells (e.g., Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs))
-
Anti-DNP antibodies (IgG isotype)
-
Cell culture medium
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Cell Plating: Plate the DNP-labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Antibody Addition: Add anti-DNP antibodies to the wells at various concentrations. Include a no-antibody control.
-
Effector Cell Addition: Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement: Measure the extent of cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
The following diagram illustrates the experimental workflow for cell labeling and subsequent ADCC induction.
Signaling and Logical Pathways
The primary application of DNP-PEG2-NHCO-C2-DBCO in the context of drug development is to act as a bridge between a target cell and the immune system. This is not a classical signaling pathway involving intracellular cascades, but rather a logical pathway of induced proximity and subsequent immune activation.
The DBCO end of the molecule allows for its attachment to a target, for instance, a cancer cell that has been engineered to express azido (B1232118) groups on its surface. Once the cancer cell is "painted" with the DNP hapten, circulating anti-DNP antibodies can bind to it. This antibody coating then engages the Fc receptors on immune effector cells, such as NK cells, leading to the activation of ADCC and the destruction of the target cell.
The following diagram illustrates this logical pathway.
Conclusion
DNP-PEG2-NHCO-C2-DBCO is a powerful tool for researchers in immunology and drug development. Its well-defined structure, combining a bioorthogonal conjugation moiety with an immune-recruiting hapten, allows for the targeted destruction of cells of interest. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile molecule in a variety of research settings.
